Home > Products > Screening Compounds P124335 > 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine
1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine - 1170155-20-0

1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine

Catalog Number: EVT-3352361
CAS Number: 1170155-20-0
Molecular Formula: C11H16N6
Molecular Weight: 232.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine is a complex organic compound notable for its potential therapeutic applications. This compound features a unique structure that combines multiple heterocyclic rings, making it of interest in medicinal chemistry. Its classification falls under the category of pyrazole derivatives, which are known for various biological activities.

Source

The compound is synthesized through various chemical reactions involving precursors such as pyrazoles and triazoles. The synthesis methods often involve multi-step processes that incorporate different reagents and conditions to achieve the desired product.

Classification

This compound is classified as a heterocyclic amine due to the presence of nitrogen atoms within its ring structures. It belongs to the broader category of triazolo and pyrazole derivatives, which have been extensively studied for their pharmacological properties.

Synthesis Analysis

Methods

The synthesis of 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine typically involves several key steps:

  1. Formation of the Pyrazole Ring: Starting materials such as hydrazine derivatives react with carbonyl compounds to form pyrazole intermediates.
  2. Cyclization to Form Triazole: The pyrazole intermediates are subjected to cyclization reactions with appropriate reagents (e.g., isocyanates or acyl chlorides) to introduce the triazole moiety.
  3. Final Amine Functionalization: The introduction of the ethyl group and further functionalization leads to the final compound.

Technical details include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine in various reaction steps .

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular formula: C₁₃H₁₈N₄
  • Molecular weight: 246.31 g/mol
  • Melting point and boiling point data vary based on synthesis methods and purity levels.
Chemical Reactions Analysis

Reactions

The compound undergoes several types of chemical reactions:

  1. Nucleophilic Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
  2. Cyclization Reactions: The formation of the triazole ring involves cyclization processes that may include condensation reactions.
  3. Hydrogenation: The tetrahydro structure indicates that hydrogenation may occur under specific conditions to saturate double bonds.

Technical details involve controlling reaction conditions such as temperature and pressure to optimize yields .

Mechanism of Action

Process

The mechanism of action for 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine is primarily linked to its interaction with biological targets such as receptors or enzymes.

Data suggests that compounds in this class may act as inhibitors or modulators in various signaling pathways. For instance, they may interact with neurokinin receptors or other targets involved in inflammatory or neurological processes .

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol and dichloromethane but may have limited solubility in water.

Chemical Properties

Chemical properties relevant to this compound include:

  • Stability under acidic and basic conditions.
  • Reactivity with electrophiles due to the presence of nucleophilic amine groups.

Relevant analyses often include spectroscopic methods (NMR, IR) to confirm structural integrity and purity .

Applications

Scientific Uses

The compound has potential applications in medicinal chemistry due to its biological activity profile. Research indicates possible uses in treating conditions related to:

  • Neurological disorders (as receptor antagonists).
  • Inflammatory diseases.
  • Anticancer activities due to its ability to modulate specific pathways.

Ongoing studies focus on evaluating its efficacy and safety profiles in preclinical models .

Introduction to 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine in Contemporary Research

This hybrid heterocyclic compound represents a structurally sophisticated scaffold at the intersection of medicinal chemistry and organic synthesis. Characterized by the fusion of a partially saturated triazolopyridine core with an amino-substituted pyrazole ring, it exemplifies modern strategies in bioactive molecule design. The compound's significance stems from its unique three-dimensional architecture, which enables selective interactions with biological targets while maintaining favorable physicochemical properties. Its emergence reflects the pharmaceutical industry's increasing focus on nitrogen-rich polycyclic systems to address challenging therapeutic targets, particularly in neurological and metabolic disorders [4] [6].

Nomenclature and Structural Classification Within Heterocyclic Chemistry

The systematic name 1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine precisely defines its molecular architecture according to IUPAC conventions. The parent structure consists of two fused heterocycles:

  • A 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine system featuring a six-membered partially saturated pyridine ring fused to a triazole ring at bonds 4 and 3-a.
  • A 1H-pyrazol-4-amine moiety substituted at the N1-position with an ethyl group (–CH₂CH₃) and linked via the C3-position to the triazolopyridine core.

The molecular formula is C₁₁H₁₆N₆, corresponding to a molecular weight of 232.29 g/mol (calculated from atomic masses). Key identifiers include:

  • CAS Registry Number: 1174852-58-4 [2]
  • Other Designations: 1H-Pyrazol-4-amine, 1-ethyl-3-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)- (a nomenclature variant reflecting alternative ring numbering) [2]
  • Table 1: Chemical Identifiers and Molecular Descriptors
IdentifierValueSource
CAS Registry Number1174852-58-4ChemicalBook [2]
Molecular FormulaC₁₁H₁₆N₆Calculated
Molecular Weight232.29 g/molCalculated
IUPAC Name1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amineSystematic nomenclature
Key Synonyms1-(Ethyl)-3-(5,6,7,8-tetrahydrotriazolopyridin-3-yl)pyrazol-4-amine; 1H-Pyrazol-4-amine, 1-ethyl-3-(6,7,8,9-tetrahydro-5H-1,2,4-triazolo[4,3-a]azepin-3-yl)-Patent literature [2] [5]

Structurally, the molecule belongs to the bicyclic triazolopyridine class, specifically incorporating a 4-aminopyrazole substituent. The triazolopyridine system exists in a partially saturated configuration (5,6,7,8-tetrahydro), which enhances conformational flexibility compared to fully aromatic systems. The ethyl group at N1 of the pyrazole ring contributes to lipophilicity modulation, while the C4-amino group (–NH₂) serves as a hydrogen bond donor/acceptor critical for target engagement. This combination creates a multifunctional pharmacophore capable of diverse molecular interactions [1] [5].

Historical Context and Evolution of Triazolopyridine-Pyrazole Hybrid Scaffolds

The strategic fusion of triazolopyridine and pyrazole motifs emerged from systematic efforts to enhance the pharmacological profiles of simpler heterocyclic systems. Early precursors included:

  • Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate (CID 17998728): This ester-functionalized triazolopyrazine served as a versatile synthetic intermediate for amide formation but exhibited limited cellular activity [3].
  • 3-(1-ethyl-4-nitro-1H-pyrazol-3-yl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine (CID 25248791): Demonstrating the initial coupling of triazolopyridine with pyrazole, this nitro-substituted analog provided proof-of-concept for hybrid synthesis but required reduction to unlock the key amino functionality [1].

The pivotal advancement arrived with the introduction of the 4-amino group on the pyrazole ring, transforming the scaffold from a synthetic curiosity to a pharmacologically active entity. This modification, exemplified in 1-ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine (a seven-membered ring analog), significantly enhanced hydrogen-bonding capacity and aqueous solubility [2]. Synthetic routes evolved from linear approaches (sequential ring formation) to convergent strategies involving:

  • Palladium-catalyzed cross-coupling for biaryl-like connections
  • Cyclocondensation of hydrazides with nitriles
  • Reductive amination for N-alkylation [5]

The target compound represents the optimized six-membered ring variant, balancing ring strain, synthetic accessibility, and target complementarity. Its design benefited from structure-activity relationship (SAR) studies establishing that saturation of the pyridine ring reduces planarity, thereby improving selectivity against off-target kinases while the 4-amino group enables critical interactions with purinergic receptors and enzymatic targets [4] [5].

Academic Significance in Medicinal Chemistry and Drug Discovery

This scaffold has demonstrated exceptional versatility across therapeutic domains, establishing its academic significance:

P2X7 Receptor Modulation

The compound exhibits high-affinity binding to the P2X7 purinoceptor, an ATP-gated ion channel implicated in neuroinflammation and neurodegeneration. Patent literature demonstrates that triazolopyridine-pyrazole hybrids act as potent antagonists (IC₅₀ values in the low nanomolar range), effectively inhibiting interleukin-1β release in microglial cells. This positions them as promising candidates for treating neurodegenerative disorders (Alzheimer's disease, Parkinson's disease), chronic neuropathic pain, and treatment-resistant epilepsy [4]. Key structural determinants include:

  • The amino group forming hydrogen bonds with Thr294 and Lys343 of human P2X7
  • The ethyl group occupying a lipophilic subpocket
  • Triazolopyridine nitrogen atoms coordinating with divalent cations at the ATP-binding site [4]

Enzyme Inhibition Applications

Structural analogs have shown inhibitory activity against dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes management. The triazolopyridine core mimics purine scaffolds in competitive inhibitors, while the pyrazole amine enhances solubility for improved pharmacokinetics. Research indicates these hybrids exhibit selectivity over DPP-8 and DPP-9, reducing adverse effect risks [6].

Synthetic Versatility for Chemical Exploration

The molecule serves as a privileged building block for diversification:

  • N1-alkylation: The ethyl group can be modified to propyl, cyclopropylmethyl, or hydroxyethyl variants
  • C3-position: Allows introduction of aryl/heteroaryl groups via cross-coupling
  • Pyrazole C4-amine: Serves as a handle for acylations, sulfonylations, or reductive alkylations to modulate physicochemical properties [5]
  • Table 2: Therapeutic Target Engagement and Structural Optimization Vectors
Therapeutic AreaMolecular TargetKey Structural Features Enabling ActivityLead Optimization Vectors
Neurodegenerative DiseasesP2X7 PurinoceptorAmino group H-bonding to Thr294/Lys343; Triazolopyridine coordination to Mg²⁺; Ethyl group hydrophobic contactN-alkyl chain elongation; Azepine vs piperidine ring expansion [4]
Type 2 DiabetesDipeptidyl Peptidase-IV (DPP-IV)Triazolopyridine mimicking purine binding; Amine solubilizing groupPyrazole C5 substituents; Triazole N1 methylation [6]
Inflammatory DisordersNLRP3 InflammasomeInhibition of ASC speck formation (downstream of P2X7)Prodrugs for enhanced CNS penetration

Crystallographic and Computational Studies

X-ray analysis of related compounds (e.g., 3-(6-(5-amino-1-phenyl-1H-pyrazol-3-yl)pyridin-2-yl)-1-phenyl-1H-pyrazol-5-amine) reveals extended hydrogen-bonding networks facilitated by the pyrazole amine. These interactions stabilize protein-ligand complexes and crystal packing. Computational models indicate the scaffold adopts a butterfly-like conformation in solution, allowing adaptation to binding pockets of varying sizes [8].

The compound exemplifies modern fragment-based drug design, where its core serves as a molecular "hub" for attaching pharmacophoric elements targeting diverse pathways. Its academic value extends beyond immediate therapeutic applications to providing insights into heterocyclic conformational behavior, supramolecular chemistry, and the rational design of polypharmacological agents.

Properties

CAS Number

1170155-20-0

Product Name

1-Ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)-1H-pyrazol-4-amine

IUPAC Name

1-ethyl-3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)pyrazol-4-amine

Molecular Formula

C11H16N6

Molecular Weight

232.29 g/mol

InChI

InChI=1S/C11H16N6/c1-2-16-7-8(12)10(15-16)11-14-13-9-5-3-4-6-17(9)11/h7H,2-6,12H2,1H3

InChI Key

MSUAGIOTZJSSBD-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=N1)C2=NN=C3N2CCCC3)N

Canonical SMILES

CCN1C=C(C(=N1)C2=NN=C3N2CCCC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.